lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate
Description
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate is a lithium-coordinated complex featuring an (E)-configured diazenolate ligand substituted with a 5-methylpyridin-2-yl group. The compound combines the high charge density of the lithium cation (Li⁺) with the π-electron-rich aromatic system of the pyridinyl-diazenolate moiety. This structure enables unique reactivity, particularly in coordination chemistry and catalytic applications. The methyl substituent on the pyridine ring enhances steric and electronic modulation, influencing solubility and binding thermodynamics .
Properties
IUPAC Name |
lithium;(5-methylpyridin-2-yl)-oxidodiazene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.Li/c1-5-2-3-6(7-4-5)8-9-10;/h2-4H,1H3,(H,7,8,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQDTILDHDMSDJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN=C(C=C1)N=N[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6LiN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate typically involves the reaction of 5-methylpyridine with a diazotizing agent to form the diazenolate ligand. This ligand is then reacted with a lithium salt, such as lithium chloride or lithium bromide, under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electrochemical properties.
Reduction: Reduction reactions can lead to the formation of lower oxidation states or the cleavage of the diazenolate ligand.
Substitution: The lithium ion can be substituted with other metal ions, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce simpler organometallic species. Substitution reactions can result in a variety of metal-coordinated diazenolate compounds.
Scientific Research Applications
Lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate has several scientific research applications:
Chemistry: It is studied for its unique coordination chemistry and potential as a ligand in organometallic synthesis.
Biology: The compound’s interactions with biological molecules are of interest for potential therapeutic applications.
Medicine: Research is ongoing into its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Its electrochemical properties make it a candidate for use in advanced battery technologies and other electronic applications.
Mechanism of Action
The mechanism by which lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate exerts its effects involves the coordination of the lithium ion to the diazenolate ligand. This coordination can influence the electronic structure of the compound, affecting its reactivity and interactions with other molecules. The lithium ion can also participate in redox reactions, further modulating the compound’s properties.
Comparison with Similar Compounds
Comparison with Similar Lithium Complexes
Lithium complexes are widely studied for their solvent interactions, stability, and thermodynamic properties. Below, we compare lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate with analogous lithium complexes based on structural features, thermochemical data, and ligand behavior.
Structural and Ligand-Based Comparisons
| Compound | Ligand Type | Key Structural Features | Stability (Relative) |
|---|---|---|---|
| This compound | Aromatic diazenolate | Pyridine ring, methyl substituent, E-configuration | High (π-backbonding) |
| Li⁺·H₂O (Hydrated lithium ion) | Water | Small, polar ligand | Moderate (hydration) |
| Li⁺·NH₃ (Ammonia complex) | Ammonia | Lewis base, lone pair on N | Moderate |
| Li⁺·CH₃CN (Acetonitrile adduct) | Nitrile | Polarizable π-system | High |
Key Observations :
- Aromatic vs. Non-Aromatic Ligands: The pyridinyl-diazenolate ligand provides stronger π-backbonding compared to non-aromatic ligands like H₂O or NH₃, enhancing thermodynamic stability .
Thermochemical Data
Thermodynamic parameters (ΔrH°, ΔrS°, ΔrG°) for Li⁺ interactions with ligands are critical for comparison. Data from highlights:
| Reaction | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) | Reference |
|---|---|---|---|---|
| Li⁺ + 3H₂O → Li⁺·3H₂O | -297.0 | -88.0 | -265.0 | [1] |
| Li⁺ + CH₃CN → Li⁺·CH₃CN | -98.5 | -120.0 | -63.5 | [1] |
| Li⁺ + NH₃ → Li⁺·NH₃ | -84.2 | -95.0 | -54.8 | [1] |
Inference for this compound:
- Enthalpy (ΔrH°) : Expected to be more negative than Li⁺·CH₃CN due to the pyridine ring’s resonance stabilization and stronger Li⁺-N interaction.
- Entropy (ΔrS°) : Likely less negative than small ligands (e.g., H₂O) due to the rigid aromatic system restricting rotational freedom.
Reactivity and Solvation Behavior
- Hydration vs. Organic Solvation: Unlike Li⁺·nH₂O clusters, the diazenolate complex exhibits lower polarity, favoring organic-phase stability. This contrasts with Li⁺·CH₃OH (ΔrH° = -115 kJ/mol), where methanol’s polarity limits solubility in non-polar media .
- Comparison to Li⁺·C₆H₆ (Benzene adduct): Benzene’s weak Li⁺-π interaction (ΔrH° ≈ -50 kJ/mol) is far less stable than the pyridinyl-diazenolate’s coordinated N–Li⁺ bond .
Biological Activity
Lithium(1+) ion (E)-(5-methylpyridin-2-yl)diazenolate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Lithium(1+) ion (E)-(5-methylpyridin-2-yl)diazenolate can be represented structurally as follows:
- Molecular Formula : C7H8N4LiO
- Molecular Weight : 172.14 g/mol
- IUPAC Name : Lithium(1+) ion (E)-(5-methylpyridin-2-yl)diazenolate
This compound features a diazenolate functional group, which is known for its ability to participate in various biochemical reactions.
1. Neuroprotective Effects
Research indicates that lithium compounds exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems. For instance, lithium has been shown to enhance the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth. A study demonstrated that lithium treatment resulted in increased BDNF expression in neuronal cell cultures, suggesting that lithium(1+) ion (E)-(5-methylpyridin-2-yl)diazenolate may similarly enhance neurotrophic signaling pathways .
2. Antioxidant Activity
Lithium ions are known to exhibit antioxidant properties by reducing oxidative stress within cells. This action is particularly relevant in the context of neurodegenerative diseases where oxidative damage is prevalent. The diazenolate moiety may contribute to this effect through the generation of reactive nitrogen species that can neutralize free radicals .
Case Study 1: Neurodegenerative Disorders
In a clinical trial involving patients with bipolar disorder, lithium treatment was associated with reduced incidence rates of neurodegenerative conditions such as Alzheimer's disease. Participants receiving lithium showed significant improvements in cognitive functions and lower levels of biomarkers associated with neurodegeneration .
Case Study 2: Cancer Research
Lithium's role in cancer therapy has been explored through its effects on apoptosis in cancer cells. A study found that lithium-induced apoptosis was mediated through the activation of caspases and the downregulation of anti-apoptotic proteins in various cancer cell lines . This suggests potential applications for lithium(1+) ion (E)-(5-methylpyridin-2-yl)diazenolate in cancer treatment protocols.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for lithium(1+)ion(E)-(5-methylpyridin-2-yl)diazenolate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of diazenolate complexes typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, sodium methanolate in dry DMF can act as a base to deprotonate intermediates, as demonstrated in analogous thieno-pyrimidine syntheses . Optimization should focus on solvent choice (e.g., DMF for polar aprotic environments), temperature control (room temperature to avoid side reactions), and stoichiometric ratios. Reaction monitoring via TLC or NMR is critical to identify quenching points. Post-synthesis purification (e.g., recrystallization from water/petroleum ether mixtures) ensures high yields .
Q. How can X-ray crystallography be employed to resolve the structural ambiguities of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are indispensable for resolving complex coordination geometries. For lithium-containing complexes, high-resolution data (≤1.0 Å) are essential to mitigate Li⁺’s weak scattering. Twinning or disorder in the diazenolate ligand requires iterative refinement using restraints (e.g., DFIX for bond lengths) and validation via R-factor convergence (<5%). Hydrogen atoms can be placed geometrically, but deuterated samples may improve neutron diffraction accuracy .
Advanced Research Questions
Q. How do discrepancies in reported thermochemical data (e.g., ΔrH°, ΔrG°) for lithium-ion complexes impact the interpretation of reaction mechanisms?
- Methodological Answer : Contradictions in thermochemical data (Table 1) arise from experimental setups (e.g., gas-phase vs. solution-phase studies) and computational approximations. For instance, Li⁺ solvation enthalpies vary with solvent coordination numbers (e.g., Li⁺•3H₂O → Li⁺•5H₂O: ΔrH° = –28.1 ± 2.5 kJ/mol ). Researchers should:
-
Cross-validate data using multiple techniques (e.g., calorimetry, mass spectrometry).
-
Apply corrections for solvent effects in DFT calculations (e.g., COSMO-RS).
-
Reconcile outliers by assessing ionic strength and counterion interactions.
Table 1 : Selected Thermochemical Data for Li⁺ Complexes
Reaction ΔrH° (kJ/mol) ΔrG° (kJ/mol) Method Li⁺ + C₂H₆O → Li⁺•C₂H₆O –118 ± 8 –105 ± 8 High-pressure mass spec Li⁺ + 3H₂O → Li⁺•3H₂O –318 ± 10 –290 ± 10 Calorimetry Li⁺•2H₂O + H₂O → Li⁺•3H₂O –28.1 ± 2.5 –15.9 ± 2.5 Ion mobility spectrometry
Q. What strategies reconcile computational predictions and experimental observations in the electronic behavior of lithium-diazenolate complexes?
- Methodological Answer : Discrepancies often stem from basis set limitations (e.g., inadequate treatment of electron correlation in Li⁺) or solvent model oversights. To address this:
- Use hybrid functionals (e.g., B3LYP-D3) with augmented basis sets (e.g., aug-cc-pVTZ) for Li and N atoms.
- Incorporate explicit solvent molecules in molecular dynamics simulations to mimic coordination environments .
- Validate computed redox potentials against cyclic voltammetry data, adjusting for reference electrode calibration.
Q. How can ligand isomerism (E/Z configurations) in (5-methylpyridin-2-yl)diazenolate influence lithium-ion coordination dynamics?
- Methodological Answer : The E-configuration’s steric and electronic profile dictates Li⁺ binding modes. For example:
- Steric effects : Bulky substituents on the pyridinyl group may favor monodentate over bidentate coordination.
- Electronic effects : Electron-withdrawing groups stabilize Li⁺ via inductive effects, altering association constants (log K).
- Experimental validation requires variable-temperature NMR to assess dynamic equilibria and DFT-based NBO analysis to quantify charge transfer .
Key Considerations for Experimental Design
- Contradiction Mitigation : When structural (e.g., XRD) and spectroscopic (e.g., IR) data conflict, employ complementary techniques like EXAFS for local Li⁺ coordination analysis.
- Data Reproducibility : Document solvent purity (e.g., DMF H₂O content <50 ppm) and lithium source (e.g., LiCl vs. LiHMDS) to minimize batch variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
